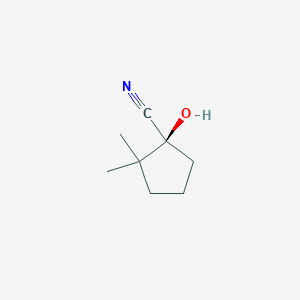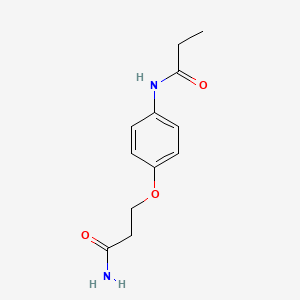![molecular formula C6H5BrN4 B14910501 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine CAS No. 2413085-89-7](/img/structure/B14910501.png)
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a bromine atom at the 3-position and an amine group at the 5-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its potential biological activities and photophysical properties .
Métodos De Preparación
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its potential enzymatic inhibitory activity.
Material Science: The compound’s photophysical properties make it useful in the development of materials with specific optical characteristics.
Biological Research: It is used in studies related to enzyme inhibition and other biological activities.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antitumor activity .
Comparación Con Compuestos Similares
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
2413085-89-7 |
|---|---|
Fórmula molecular |
C6H5BrN4 |
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
3-bromopyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
Clave InChI |
QIUCBKXHLRHWJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)Br)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


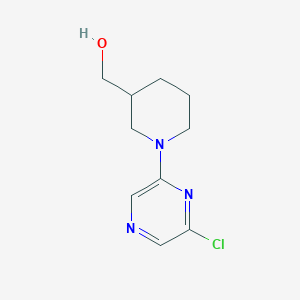
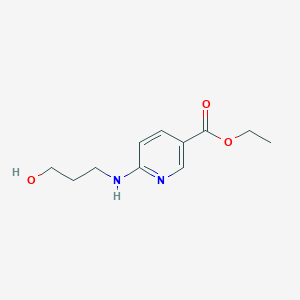
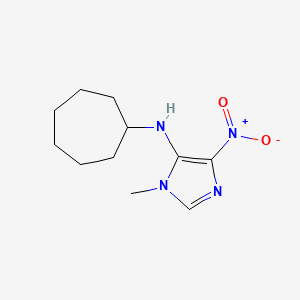
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)

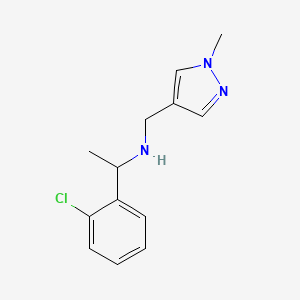

![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)


